
2-Chlorobenzamide
Overview
Description
2-Chlorobenzamide is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzamide, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It appears as a white to almost white crystalline powder and is soluble in solvents such as benzene and toluene .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chlorobenzamide can be synthesized through several methods. One common method involves the reaction of o-chlorobenzoyl chloride with ammonia. The reaction proceeds as follows:
C6H4ClCOCl+NH3→C6H4ClCONH2+HCl
In this reaction, o-chlorobenzoyl chloride is reacted with ammonia to yield this compound and hydrochloric acid as a byproduct .
Industrial Production Methods
Industrial production of this compound typically involves the same reaction but on a larger scale. The reaction is carried out in a controlled environment to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chlorobenzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Sodium borohydride (NaBH4): Used for reduction reactions.
Palladium (Pd): Used as a catalyst in hydrodehalogenation reactions.
Potassium fluoride (KF): Used in conjunction with palladium for hydrodehalogenation.
Polymethylhydrosiloxane (PMHS): Used as a reducing agent in hydrodehalogenation.
Major Products Formed
2-Chlorobenzonitrile: Formed through the reduction of this compound.
Benzamide: Formed through hydrodehalogenation of this compound.
Scientific Research Applications
Agrochemical Applications
Insect Growth Regulator Degradation Product
2-Chlorobenzamide is recognized as a major degradation product of 1-(2-chlorobenzoyl)-3-(4-chlorophenyl)urea (CCU), an insect growth regulator developed for agricultural use. The environmental impact of CCU is significant, as the breakdown of this compound leads to the formation of this compound, which has been identified as a potential carcinogen. Understanding the hydrolysis and degradation pathways of CCU is crucial for assessing the environmental safety of this compound. Research indicates that under specific conditions (pH 6 and temperature 25°C), this compound reaches peak concentrations that can affect ecological balance .
Pharmacological Research
Synthesis of Derivatives
Recent studies have focused on synthesizing various derivatives of this compound to evaluate their antimicrobial and pharmacological properties. For instance, derivatives such as SG1 and SG2 have been synthesized and tested for their effectiveness against microbial strains. These compounds showed promising results, indicating that modifications to the benzamide structure can enhance biological activity .
Binding Affinity Studies
Further pharmacological evaluations have demonstrated that certain benzamide derivatives exhibit selective binding affinities toward sigma receptors (S1R and S2R). Compounds derived from this compound were assessed for their potential as therapeutic agents targeting these receptors, which are implicated in various neurological disorders. The selectivity ratios and binding constants obtained from these studies provide insights into the structure-activity relationship (SAR) necessary for developing effective drugs .
Environmental Studies
Stability and Hydrolysis Studies
The environmental stability of this compound has been a subject of investigation due to its implications for ecological safety. Studies indicate that CBA is relatively stable at neutral pH levels, with specific rate constants determined for its hydrolysis in various aqueous environments. Understanding these kinetics is essential for predicting its persistence in the environment and potential risks associated with its accumulation .
Data Table: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 2-chlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its potential antimicrobial activity, where it disrupts the cell membrane integrity of microorganisms, leading to their death . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
2-Chlorobenzamide can be compared with other similar compounds, such as:
Benzamide: The parent compound without the chlorine substitution.
2-Bromobenzamide: Similar structure but with a bromine atom instead of chlorine.
2-Fluorobenzamide: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom in this compound imparts unique chemical properties, such as increased reactivity in certain reactions compared to its non-halogenated counterpart, benzamide. This makes it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
2-Chlorobenzamide (CBA), with the chemical formula CHClNO, is an aromatic amide that has garnered attention for its diverse biological activities. This compound serves as a precursor in the synthesis of various pharmaceuticals and agrochemicals, and its derivatives have shown significant antifungal, antibacterial, and insecticidal properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Weight : 155.58 g/mol
- Melting Point : 141 - 145 °C
- CAS Number : 609-66-5
Antifungal Activity
Recent studies have highlighted the antifungal potential of this compound and its derivatives. A series of benzamide derivatives were synthesized and evaluated for their antifungal activities against several plant pathogenic fungi.
Table 1: Antifungal Activity of Benzamide Derivatives
Compound | Target Fungus | EC50 (mg/L) |
---|---|---|
17 | S. ampelimum | 0.95 |
9 | S. ampelimum | 3.19 |
16 | S. ampelimum | 1.70 |
Carbendazim | S. ampelimum | 33.54 |
Boscalid | S. ampelimum | 0.740 |
The compound with the strongest antifungal activity was identified as compound 17, which exhibited an EC50 value of 0.95 mg/L against Sclerotinia ampelinum. This value is significantly lower than that of the standard antifungal agents carbendazim and boscalid, indicating its potential as a lead compound for further development in agricultural applications .
Insecticidal Activity
In addition to antifungal properties, CBA derivatives have been evaluated for their insecticidal activities. A study assessed the insecticidal effects on the oriental migratory locust, revealing that while some compounds exhibited activity, their effectiveness was generally lower than that of established insecticides like avermectin.
Table 2: Insecticidal Activity Against Locusts
Compound | Corrected Mortality Rate (%) |
---|---|
Compound A | <30 |
Compound B | <20 |
Avermectin | >80 |
The results indicated that structural modifications could enhance the insecticidal properties of these compounds, suggesting a pathway for future research in optimizing benzamide derivatives for pest control .
Central Nervous System (CNS) Activity
This compound has also been investigated for its interactions with sigma receptors, which are implicated in various CNS disorders. A series of benzamide derivatives were synthesized and evaluated for their selectivity towards sigma-1 (S1R) and sigma-2 (S2R) receptors.
Table 3: Sigma Receptor Binding Affinities
Compound | Ki (S1R) (nM) | Ki (S2R) (nM) | Selectivity Index |
---|---|---|---|
Compound X | 1.2 | 1400 | High |
Compound Y | 3.6 | >1000 | Moderate |
Compounds with chlorine substitutions at specific positions on the benzamide scaffold demonstrated excellent affinities for S1R while maintaining selectivity for S2R, indicating potential therapeutic applications in treating CNS disorders without significant cytotoxicity .
Study on Antimicrobial Properties
A recent study synthesized several derivatives of CBA and evaluated their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
Table 4: Antibacterial Activity Against Selected Strains
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
CBA Derivative A | S. aureus | 15 |
CBA Derivative B | E. coli | 20 |
These findings suggest that modifications to the CBA structure can enhance its antibacterial properties, warranting further exploration into its potential as a novel antimicrobial agent .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-Chlorobenzamide derivatives, and how can reaction conditions be optimized for reproducibility?
Synthesis typically involves reacting 2-chlorobenzoyl chloride with amines (e.g., ethylene diamine, isopropylamine) in ethanolic NaOH under controlled conditions. For example:
- Procedure : Dropwise addition of 2-chlorobenzoyl chloride to an amine solution in ethanolic NaOH, stirred at room temperature for 3 hours, followed by isolation and purification (yields ~52–68%) .
- Optimization : Adjust stoichiometry, solvent polarity (ethanol vs. DMSO), and reaction time to improve yields. Monitor intermediates via TLC and characterize products using NMR and melting point analysis .
Q. How should researchers characterize the purity and structural identity of newly synthesized this compound compounds?
- 1H/13C NMR : Key signals include aromatic protons (δ 7.35–7.57 ppm) and carbonyl carbons (δ ~168 ppm) .
- Melting Point : Pure this compound melts at 141–145°C; deviations >2°C indicate impurities .
- Cross-Validation : Compare spectral data with literature or computational predictions (e.g., ChemDraw simulations) .
Q. What analytical methods are validated for detecting this compound and its degradation products in environmental samples?
- Solid-Phase Extraction (SPE) + LC-MS/MS : Quantifies this compound and metabolites (e.g., 2-chlorobenzoic acid) in water with LOD <0.1 µg/L .
- Hydrolysis Studies : Monitor degradation kinetics (e.g., half-life at pH 6 and 25°C) using UV-Vis or HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported polymorphic behavior of this compound during solid-state studies?
- Polymorph Screening : Conduct systematic milling experiments to assess metastable α-form susceptibility to grinding .
- Computational Modeling : Use crystal-energy landscape predictions (e.g., Mercury software) to identify energetically favorable polymorphs .
- Validation : Cross-reference XRD data with low-temperature crystallography to resolve discrepancies .
Q. What experimental considerations are critical when designing degradation studies to quantify this compound formation from precursor insecticides?
- Kinetic Modeling : Use first-order rate equations to predict peak degradation times (e.g., 13.5 days at pH 6) and validate with experimental HPLC data .
- Environmental Factors : Control pH, temperature, and UV exposure to simulate real-world conditions. Note that experimental vs. predicted values may differ due to side reactions (e.g., 22-day lag in hydrolysis observed in practice) .
Q. How should researchers approach structure-activity relationship (SAR) studies for this compound derivatives with antimicrobial properties?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the benzamide ring to enhance activity .
- Bioassay Design : Test derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar diffusion assays. Correlate MIC values with logP and Hammett constants .
- Data Interpretation : Address outliers via molecular docking (e.g., AutoDock Vina) to assess binding affinity to bacterial targets .
Q. Methodological Notes
- Reproducibility : Always report reaction conditions (solvent, temperature, catalyst) and characterization data in full .
- Ethical Compliance : Adhere to waste disposal protocols for chlorinated byproducts (e.g., professional biohazard disposal) .
- Data Sharing : Reference primary sources (e.g., NMR spectra in Supporting Information) and avoid unreliable platforms like benchchem.com .
Properties
IUPAC Name |
2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGDLYUEXLWQBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052278 | |
Record name | 2-Chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
609-66-5 | |
Record name | 2-Chlorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=609-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chlorobenzamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000609665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorobenzamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 2-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3052278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.269 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CHLOROBENZAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE1M5I9I32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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